Doxiproct plus

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

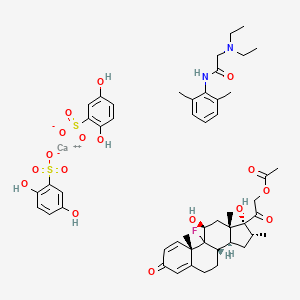

Doxiproct Plus is a rectal ointment used primarily for the treatment of internal and external hemorrhoids, anal pruritus, anal eczema, anitis, perianitis, cryptitis, papillitis, acute hemorrhoidal thrombosis, and anal fissures . The active ingredients in this compound include calcium dobesilate, lidocaine hydrochloride, and dexamethasone acetate . Calcium dobesilate acts on the capillary walls, lidocaine hydrochloride serves as a local anesthetic, and dexamethasone acetate is a corticosteroid with anti-inflammatory and antipruritic properties .

Méthodes De Préparation

The preparation of Doxiproct Plus involves the synthesis of its active ingredients:

Calcium Dobesilate: This compound is synthesized through the sulfonation of hydroquinone followed by neutralization with calcium hydroxide.

Lidocaine Hydrochloride: Lidocaine is synthesized from 2,6-dimethylaniline through a series of reactions including acylation, reduction, and hydrolysis.

Dexamethasone Acetate: This corticosteroid is synthesized from prednisolone through acetylation.

Industrial production methods involve the large-scale synthesis of these compounds followed by their combination in specific proportions to form the ointment. The ointment is then packaged in tubes for distribution .

Analyse Des Réactions Chimiques

Doxiproct Plus undergoes various chemical reactions:

Oxidation: Calcium dobesilate can undergo oxidation reactions, which may affect its efficacy.

Reduction: Lidocaine hydrochloride can be reduced to its base form, which is less effective as an anesthetic.

Substitution: Dexamethasone acetate can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions include oxidized calcium dobesilate, reduced lidocaine, and substituted dexamethasone derivatives .

Applications De Recherche Scientifique

Doxiproct Plus has several scientific research applications:

Mécanisme D'action

The mechanism of action of Doxiproct Plus involves the combined effects of its active ingredients:

Calcium Dobesilate: It reduces microvascular permeability and improves capillary resistance, thereby reducing inflammation.

Lidocaine Hydrochloride: It stabilizes neuronal membranes by inhibiting sodium ion fluxes, providing local anesthesia.

Dexamethasone Acetate: It binds to glucocorticoid receptors, modulating gene expression to reduce inflammation and immune responses.

Comparaison Avec Des Composés Similaires

Doxiproct Plus is unique due to its combination of active ingredients. Similar compounds include:

Proctosedyl: Contains hydrocortisone and cinchocaine, but lacks calcium dobesilate.

Anusol: Contains zinc oxide and bismuth subgallate, but does not have lidocaine or dexamethasone.

Preparation H: Contains phenylephrine and witch hazel, but does not include calcium dobesilate or dexamethasone.

This compound stands out due to its comprehensive approach to treating hemorrhoids and related conditions by combining a vasoprotective agent, a local anesthetic, and a corticosteroid .

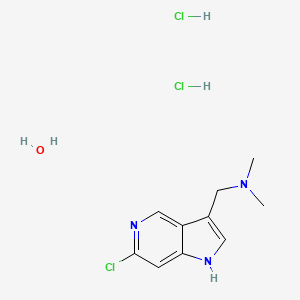

Propriétés

Numéro CAS |

76404-12-1 |

|---|---|

Formule moléculaire |

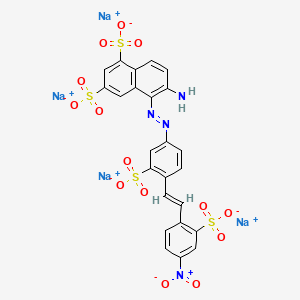

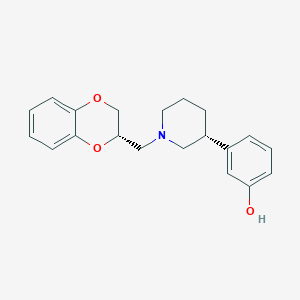

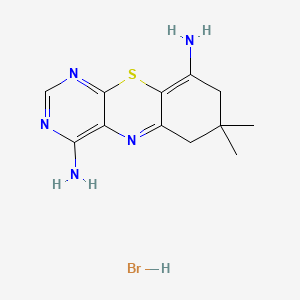

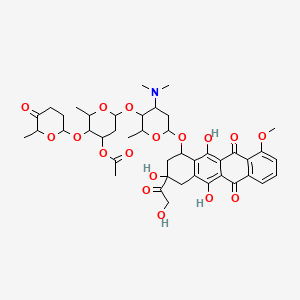

C50H63CaFN2O17S2 |

Poids moléculaire |

1087.2 g/mol |

Nom IUPAC |

calcium;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,5-dihydroxybenzenesulfonate;[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C24H31FO6.C14H22N2O.2C6H6O5S.Ca/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2*7-4-1-2-5(8)6(3-4)12(9,10)11;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;7-9H,5-6,10H2,1-4H3,(H,15,17);2*1-3,7-8H,(H,9,10,11);/q;;;;+2/p-2/t13-,17+,18+,19+,21+,22+,23?,24+;;;;/m1..../s1 |

Clé InChI |

XEJLOZIIJDYLQR-PNTPOIPESA-L |

SMILES isomérique |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2] |

SMILES canonique |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)

![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)